ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate
Brand Name: Vulcanchem
CAS No.: 902434-12-2
VCID: VC4242319
InChI: InChI=1S/C25H26N6O4S/c1-5-35-23(32)14-36-25-27-18-13-21(34-4)20(33-3)12-16(18)24-28-22(29-31(24)25)10-11-30-15(2)26-17-8-6-7-9-19(17)30/h6-9,12-13H,5,10-11,14H2,1-4H3
SMILES: CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)CCN4C(=NC5=CC=CC=C54)C)OC)OC
Molecular Formula: C25H26N6O4S
Molecular Weight: 506.58

ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate

CAS No.: 902434-12-2

Cat. No.: VC4242319

Molecular Formula: C25H26N6O4S

Molecular Weight: 506.58

* For research use only. Not for human or veterinary use.

ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate - 902434-12-2

Specification

CAS No. 902434-12-2
Molecular Formula C25H26N6O4S
Molecular Weight 506.58
IUPAC Name ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate
Standard InChI InChI=1S/C25H26N6O4S/c1-5-35-23(32)14-36-25-27-18-13-21(34-4)20(33-3)12-16(18)24-28-22(29-31(24)25)10-11-30-15(2)26-17-8-6-7-9-19(17)30/h6-9,12-13H,5,10-11,14H2,1-4H3
Standard InChI Key YZRPKGCDHYCZKL-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)CCN4C(=NC5=CC=CC=C54)C)OC)OC

Introduction

Ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a complex organic compound featuring a unique combination of heterocyclic rings, including triazoloquinazoline and benzodiazole moieties. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates are prepared and then subjected to coupling reactions, often facilitated by catalysts and specific reaction conditions.

Synthesis Steps:

  • Preparation of Intermediates: Synthesis of key intermediates such as 8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl] triazolo[1,5-c]quinazoline.

  • Coupling Reactions: Use of catalysts and controlled conditions to form the final compound.

Chemical Reactivity

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its properties or enhancing its biological activity.

Reaction TypeDescription
OxidationIntroduces or modifies functional groups
ReductionReduces specific functional groups
SubstitutionReplaces one functional group with another

Potential Applications

Ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is explored for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is also used as a building block for synthesizing more complex molecules.

Future Research Directions:

  • Biological Activity Studies: Investigate its antimicrobial, anticancer, and anti-inflammatory properties.

  • Synthetic Modifications: Explore chemical modifications to enhance its pharmacological properties.

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